molecular formula C7H6ClNO2 B2695250 2-Chloro-5-hydroxybenzamide CAS No. 312313-04-5

2-Chloro-5-hydroxybenzamide

Cat. No.: B2695250
CAS No.: 312313-04-5
M. Wt: 171.58
InChI Key: ZWIJNHPNOWLALN-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxybenzamide typically involves the chlorination of 5-hydroxybenzamide. One common method is the reaction of 5-hydroxybenzamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the fifth position and chlorine at the second position make it a valuable intermediate in various synthetic pathways and a potential candidate for drug development .

Properties

IUPAC Name

2-chloro-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJNHPNOWLALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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